molecular formula C14H12N2O2S2 B12950611 S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate CAS No. 105853-79-0

S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate

Cat. No.: B12950611
CAS No.: 105853-79-0
M. Wt: 304.4 g/mol
InChI Key: OGVHUCXGDIDAFZ-UHFFFAOYSA-N
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Description

S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of benzimidazole allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzimidazoles involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonothioate group can further enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate is unique due to the presence of both the benzimidazole core and the sulfonothioate group. This combination allows for specific interactions with biological targets and provides unique chemical reactivity compared to other benzimidazole derivatives .

Properties

CAS No.

105853-79-0

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

2-(benzenesulfonylsulfanyl)-1-methylbenzimidazole

InChI

InChI=1S/C14H12N2O2S2/c1-16-13-10-6-5-9-12(13)15-14(16)19-20(17,18)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

OGVHUCXGDIDAFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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